molecular formula C19H21N3O2S2 B2630293 N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252822-75-5

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2630293
CAS RN: 1252822-75-5
M. Wt: 387.52
InChI Key: HPNTXKLFYOHCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The compound, as part of a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, has been evaluated for its potent anticancer activity. These derivatives, including variants of the compound , have shown significant antitumor effects comparable to that of doxorubicin on various human cancer cell lines such as human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The study highlights the synthesis process and the evaluation of these compounds' antitumor properties, suggesting their potential as effective anticancer agents (Hafez & El-Gazzar, 2017).

Antibacterial Activities

The compound's structural framework has been utilized in the synthesis of selenium-containing sulfa drugs, which have demonstrated promising antibacterial activities. The study reports on the synthesis and the consequent antibacterial evaluation of these derivatives against both gram-positive and gram-negative bacteria. One specific selenolo derivative showcased a strong bactericidal effect against various bacterial strains, including Serratia marcescens, Staphylococcus aureus, and Escherichia coli, indicating the potential of these compounds in developing new antibacterial agents (Abdel‐Hafez, 2010).

Structural Analysis

Crystallographic studies of similar thieno[3,2-d]pyrimidine derivatives have provided insights into the molecular conformation and intermolecular interactions that may underlie their biological activities. The crystal structures of certain derivatives have revealed a folded conformation, indicating how the spatial arrangement of molecules could influence their interaction with biological targets. These findings contribute to a deeper understanding of the structure-activity relationships necessary for the design of more effective therapeutic agents (Subasri et al., 2017).

Antiviral Activity and Vibrational Spectroscopy

Vibrational spectroscopic analysis, including Raman and Fourier transform infrared spectroscopy, has been applied to characterizing the antiviral active molecule similar to the compound in focus. Through density functional theory (DFT) and natural bond orbital (NBO) analysis, the study provides insights into the compound's vibrational signatures, stereo-electronic interactions, and stability. This comprehensive characterization supports the exploration of these compounds' antiviral potentials and their mechanism of action at the molecular level (Jenepha Mary et al., 2022).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-4-8-22-18(24)17-15(7-9-25-17)21-19(22)26-11-16(23)20-14-6-5-12(2)13(3)10-14/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNTXKLFYOHCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.